

An In-depth Technical Guide to the Solubility and Stability of Gemflunine (C17H15F2N3O4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	C17H15F2N3O4				
Cat. No.:	B15173624	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel investigational compound Gemflunine (C17H15F2N3O4). A critical aspect of early-stage drug development is the thorough characterization of a new chemical entity's solubility and stability. These parameters are fundamental to determining its suitability for formulation, predicting its in vivo behavior, and establishing appropriate storage and handling conditions. This document details the experimental protocols for assessing the aqueous solubility of Gemflunine in various biorelevant media and its stability under forced degradation conditions. The resulting data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to provide a broader context for the development of Gemflunine.

Solubility Assessment of Gemflunine (C17H15F2N3O4)

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive understanding of Gemflunine's solubility in different physiological environments is paramount.



Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Gemflunine was determined using the well-established shake-flask method. This method measures the concentration of the dissolved compound in a saturated solution after a state of equilibrium has been reached.

Materials and Methods:

- An excess amount of Gemflunine powder was added to a series of sealed vials containing different aqueous media:
 - Simulated Gastric Fluid (SGF), pH 1.2
 - Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
 - Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
 - Phosphate buffer at pH 3.0, 5.0, and 7.4
- The vials were agitated in a temperature-controlled shaker at 37°C for 48 hours to ensure equilibrium was reached.
- Following incubation, the samples were filtered through a 0.22 μm syringe filter to remove undissolved solids.
- The concentration of dissolved Gemflunine in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- All experiments were performed in triplicate.

Solubility Data

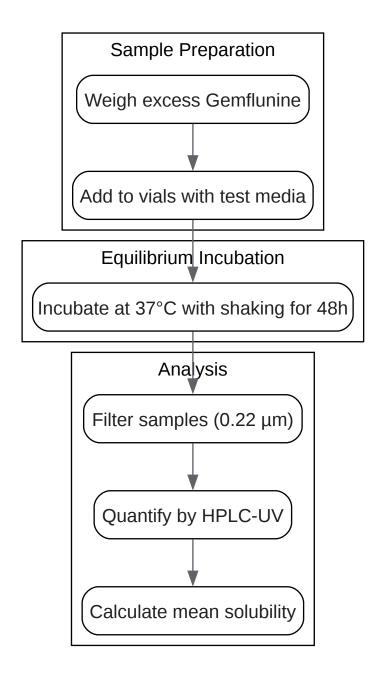
The solubility of Gemflunine in various biorelevant media and at different pH values is summarized in the table below.

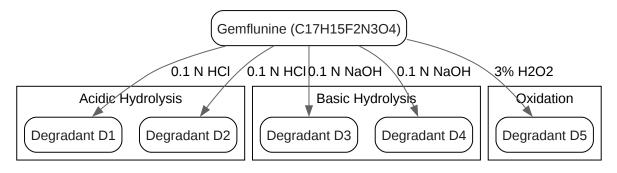


Medium	рН	Temperature (°C)	Mean Solubility (µg/mL)	Standard Deviation
Simulated Gastric Fluid (SGF)	1.2	37	15.2	± 1.8
Phosphate Buffer	3.0	37	25.8	± 2.1
Fed State Simulated Intestinal Fluid (FeSSIF)	5.0	37	55.4	± 4.3
Phosphate Buffer	5.0	37	48.9	± 3.9
Fasted State Simulated Intestinal Fluid (FaSSIF)	6.5	37	8.7	± 0.9
Phosphate Buffer	7.4	37	5.1	± 0.6

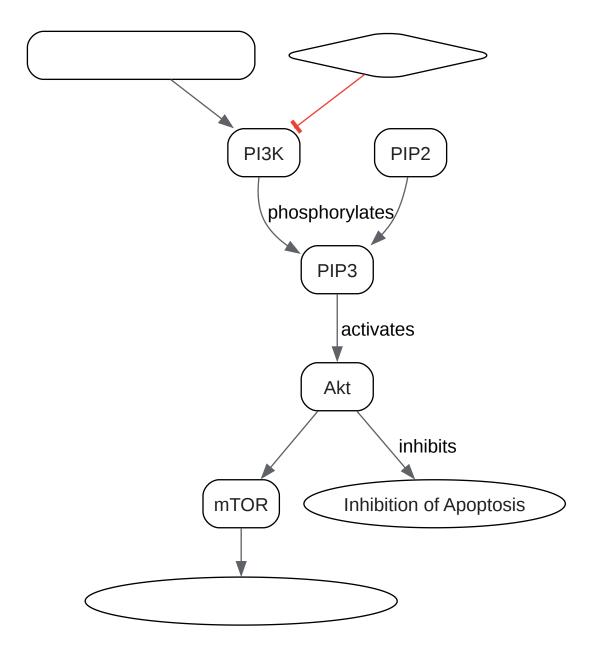
Experimental Workflow











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